Desacetyl-Rifaximin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desacetyl rifaximin (DAR) is a new and innovative compound that is being studied for its potential to be used in a variety of scientific research applications. It is an antibiotic that is structurally related to rifaximin, which is a well-known antibiotic used to treat gastrointestinal infections. DAR has been studied for its potential to act as an anti-inflammatory and anti-fungal agent.

Wissenschaftliche Forschungsanwendungen

Antibiotische Aktivität

Desacetyl-Rifaximin ist ein Metabolit von Rifaximin {svg_1}, das zur Klasse der Rifamycin-Antibiotika gehört {svg_2}. Diese Antibiotika sind bekannt für ihre Verwendung bei der Behandlung von Tuberkulose (TB) und zeigen bakterizide Aktivität gegen viele grampositive und gramnegative Bakterien, indem sie die RNA-Polymerase hemmen {svg_3}.

Behandlung von Tuberkulose

Rifampicin und Rifapentin, Analoga von Rifaximin, werden am häufigsten zur Behandlung von Tuberkulose eingesetzt {svg_4}. Sie haben sich als vielversprechend im Kampf gegen multiresistente TB erwiesen {svg_5}.

3. Behandlung von Mycobacterium Avium Complex-Infektionen Rifabutin und Rifaximin werden hauptsächlich zur Behandlung von Mycobacterium Avium Complex-Infektionen eingesetzt {svg_6}. Diese Infektionen treten häufig bei Menschen mit geschwächtem Immunsystem auf, wie z. B. bei HIV/AIDS-Patienten.

Behandlung von Reisedurchfall

Rifaximin wird auch zur Behandlung von Reisedurchfall eingesetzt {svg_7}. Diese Erkrankung wird in der Regel durch den Verzehr von kontaminierten Speisen oder Wasser verursacht.

Behandlung von Magen-Darm-Erkrankungen

Angesichts des Verständnisses der pathogenen Rolle der Darmflora bei verschiedenen Magen-Darm-Erkrankungen wurde die Anwendung von Rifaximin auf hepatische Enzephalopathie, Dünndarm-Bakterienüberwucherung (SIBO), entzündliche Darmerkrankungen und Kolon-Divertikelkrankheit erweitert {svg_8}.

6. Einfluss der Kristallpolymorphie auf die Bioverfügbarkeit Die systemische Bioverfügbarkeit von Rifaximin ist sehr begrenzt {svg_9}. Studien haben jedoch gezeigt, dass die Bioverfügbarkeit durch die Kristallform des Arzneimittels beeinflusst werden kann {svg_10}. So wurde beispielsweise festgestellt, dass amorphes Rifaximin eine höhere systemische Bioverfügbarkeit aufweist als die Alpha-Polymorphform von Rifaximin {svg_11}.

Wirkmechanismus

Target of Action

Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

Desacetyl Rifaximin interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .

Biochemical Pathways

Desacetyl Rifaximin affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, Desacetyl Rifaximin appears to modulate gut-immune signaling .

Pharmacokinetics

The pharmacokinetics of Desacetyl Rifaximin involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .

Result of Action

The result of Desacetyl Rifaximin’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of Desacetyl Rifaximin is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .

Safety and Hazards

Rifaximin may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); fever; or fluid build-up around the stomach–rapid weight gain, stomach pain and bloating, trouble breathing while lying down . Safety data sheet suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Rifaximin may be best described as a gut microenvironment modulator with cytoprotection properties, and further studies are needed to determine whether these putative mechanisms of action play a direct role in clinical outcomes . The benefits of rifaximin use continues to gather momentum, given its non-absorbable nature and well-tolerated side-effect profile .

Biochemische Analyse

Biochemical Properties

Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .

Cellular Effects

Desacetyl Rifaximin exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .

Molecular Mechanism

The mechanism of action of Desacetyl Rifaximin involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .

Dosage Effects in Animal Models

While specific studies on Desacetyl Rifaximin in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases

Metabolic Pathways

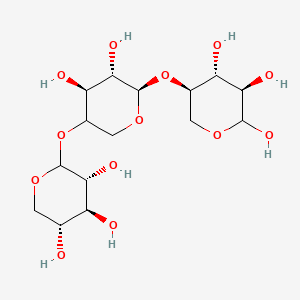

Desacetyl Rifaximin is a metabolite of Rifaximin, which is primarily metabolized into Desacetyl Rifaximin via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

The transport and distribution of Desacetyl Rifaximin within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .

Subcellular Localization

As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifaximin involves the removal of the acetyl group from Rifaximin.", "Starting Materials": [ "Rifaximin" ], "Reaction": [ "Rifaximin is treated with a strong base, such as sodium hydroxide, in an aqueous solution.", "The reaction mixture is heated to a high temperature and stirred for several hours.", "The resulting mixture is then acidified to a pH of around 2-3 using hydrochloric acid.", "The mixture is then extracted with an organic solvent, such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Desacetyl Rifaximin as a white solid." ] } | |

CAS-Nummer |

80621-88-1 |

Molekularformel |

C₄₁H₄₉N₃O₁₀ |

Molekulargewicht |

743.84 |

Synonyme |

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)